sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
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Overview
Description
Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid Sodium Salt. It is a bile acid derivative and a stable isotope-labeled compound. This compound is primarily used in scientific research, particularly in the fields of neurology, biochemistry, and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium SaltThis can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Taurolithocholic Acid-d5 Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to facilitate the incorporation of deuterium atoms into the compound .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic Acid-d5 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of Taurolithocholic Acid-d5 Sodium Salt may result in the formation of oxidized bile acid derivatives .
Scientific Research Applications
Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying chemical reactions and mechanisms.
Biology: Utilized in metabolic studies to trace the pathways and interactions of bile acids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to bile acid metabolism and liver function.
Industry: Employed in the development of new drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interaction with specific molecular targets and pathways. It is known to inhibit radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors. This inhibition affects various cellular processes, including signal transduction and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Taurolithocholic Acid Sodium Salt: The non-deuterated form of Taurolithocholic Acid-d5 Sodium Salt.
Taurolithocholic Acid 3-sulfate (sodium salt): Another bile acid derivative with similar properties.
Taurocholic Acid: A related bile acid with different molecular targets and effects
Uniqueness
Taurolithocholic Acid-d5 Sodium Salt is unique due to its deuterated nature, which makes it a valuable tool in research involving stable isotope labeling. This property allows for precise tracking and analysis of metabolic pathways and interactions in biological systems .
Properties
Molecular Formula |
C26H44NNaO5S |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D; |
InChI Key |
YAERYJYXPRIDTO-CQRAWABASA-M |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
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